2-(4-Methanesulfonyl-phenyl)-5-methyl-2H-pyrazol-3-ylamine
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Overview
Description
5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of 4-methylsulfonylacetophenone with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of multicomponent reactions, where a combination of aldehydes, ketones, and hydrazines are reacted together in a one-pot synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as copper or palladium, to facilitate the cyclization process . Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
Uniqueness
5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine stands out due to its unique structural features, such as the presence of both a methyl group and a methylsulfonylphenyl group. These modifications can enhance its selectivity and potency as a COX-2 inhibitor while potentially reducing side effects .
Properties
Molecular Formula |
C11H13N3O2S |
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Molecular Weight |
251.31 g/mol |
IUPAC Name |
5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3O2S/c1-8-7-11(12)14(13-8)9-3-5-10(6-4-9)17(2,15)16/h3-7H,12H2,1-2H3 |
InChI Key |
RSNJTBAMNRWHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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